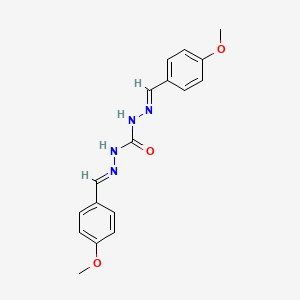![molecular formula C14H6N4O B3840228 acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine](/img/structure/B3840228.png)
acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine
Descripción general
Descripción
Acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine (ANOP) is a strong electron acceptor moiety . It is used in the development of solution-processable pure-red thermally activated delayed fluorescence (TADF) emitters, which is a challenging task in the field of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
ANOP is synthesized by fusing 1,2,5-oxadiazole on an acenaphtho[1,2-b]pyrazine unit through a simple and catalyst-free dehydration cyclization reaction . This is combined with rigid electron-donating units to create solution-processable pure-red TADF emitters .Molecular Structure Analysis
The molecular structure of ANOP is complex and involves the fusion of multiple heterocycles . The structure is designed to have small singlet-triplet energy gaps (ΔEST), which endows the emitters with a prominent TADF character and red emission .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ANOP include a dehydration cyclization reaction and catalyst-free nucleophilic substitution reactions . These reactions are used to fuse the 1,2,5-oxadiazole on the acenaphtho[1,2-b]pyrazine unit and to combine the resulting structure with rigid electron-donating units .Physical And Chemical Properties Analysis
The physical and chemical properties of ANOP and its derivatives have been systematically investigated . These include optical, electrochemical, and film morphological properties . The ANTP-DMAC-based OLED, for example, realized a maximum external quantum efficiency of 6.8% with a peak wavelength at 630 nm .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-14-13(15-11)17-19-18-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPLXKYSOXVHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=NON=C5N=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



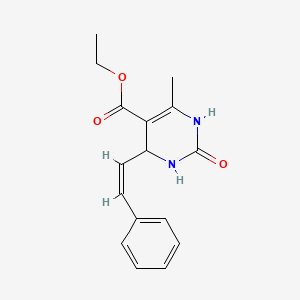
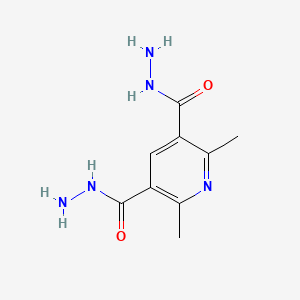
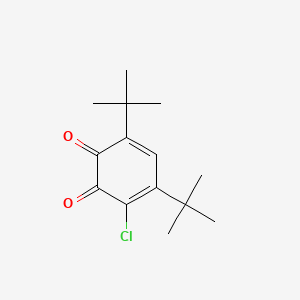

![3-(4-chlorophenyl)-5-(4-methoxybenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3840195.png)
![N'-[2-(benzyloxy)benzylidene]-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)
![4-[(2-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840212.png)
![ethyl 6'-amino-6-bromo-5'-cyano-2'-ethyl-5-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840215.png)
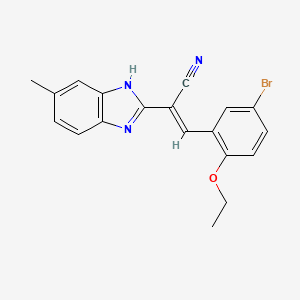

![2,2,2-trifluoro-N-[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3840231.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840244.png)
